6-Methoxy-4-methyl-3-phenylcoumarin

MAO-B inhibition Neurodegenerative disease Depression

Sourcing a reliable, high-activity MAO-B inhibitor for neurological studies often involves compounds with insufficient potency. 6-Methoxy-4-methyl-3-phenylcoumarin (CAS 115059-27-3) directly addresses this with an IC₅₀ of 1.52 nM, making it 33-fold more potent than selegiline. This allows for lower dosing, reduced off-target effects, and enhanced assay sensitivity in Parkinson's and depression models. - 33x more potent MAO-B inhibition than clinical reference standard. - Dual-action with CYP2A6 inhibition (IC₅₀ 300 nM) for metabolic pathway studies. - Critical 6-methoxy group ensures target selectivity; non-methoxy analogs lose significant potency. Supplied with rigorous analytical data to ensure consistent results in your SAR and in vivo research.

Molecular Formula C17H14O3
Molecular Weight 266.296
CAS No. 115059-27-3
Cat. No. B2800580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-methyl-3-phenylcoumarin
CAS115059-27-3
Molecular FormulaC17H14O3
Molecular Weight266.296
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyLRGFVGKVTITXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-4-methyl-3-phenylcoumarin: Identity and Key Properties


6-Methoxy-4-methyl-3-phenylcoumarin (CAS: 115059-27-3) is a synthetic 3-phenylcoumarin derivative with the molecular formula C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol . The compound is a known monoamine oxidase B (MAO-B) inhibitor [1] and has been evaluated for its inhibitory activity against human cytochrome P450 2A6 (CYP2A6) [2].

1 MAO-B enzyme inhibition studies; reported high-affinity context
2 CYP2A6-mediated metabolism research; substrate-context probe
3 3-Phenylcoumarin SAR studies; 6-methoxy substituent benchmark
4 Fluorescent probe research; microenvironment polarity detection

6-Methoxy-4-methyl-3-phenylcoumarin: Critical Substituent Role


The 3-phenylcoumarin scaffold is highly sensitive to substituent variations; small changes in the position and nature of substituents on the coumarin core lead to dramatic shifts in biological activity, target selectivity, and potency. For instance, the introduction of a 6-methoxy group, as found in 6-methoxy-4-methyl-3-phenylcoumarin, is a critical determinant for potent MAO-B inhibition [1] and CYP2A6 interaction [2]. Generic substitution with a close analog—such as 4-methyl-3-phenylcoumarin lacking the 6-methoxy group—results in a significant loss of enzymatic inhibitory potency and alters the compound's pharmacological profile, making it unsuitable for targeted applications.

Target
6-Methoxy-4-methyl-3-phenylcoumarin
Potential Substitute
4-Methyl-3-phenylcoumarin (lacking 6-OCH₃)
! MAO-B inhibition potency may shift significantly without the 6-methoxy substituent
! CYP2A6 interaction profile may not transfer; substituent-dependent target engagement
! Fluorescence properties may differ; 6-methoxy group contributes to intramolecular charge transfer

6-Methoxy-4-methyl-3-phenylcoumarin: Quantitative Evidence


MAO-B Inhibition vs. Selegiline

6-Methoxy-4-methyl-3-phenylcoumarin demonstrates potent inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 1.52 nM [1]. This is approximately 33-fold more potent than the clinically used MAO-B inhibitor selegiline, which exhibits an IC₅₀ of 51 nM under comparable assay conditions .

MAO-B vs. Selegiline
Cross-study comparable
IC₅₀ = 1.52 nM vs. Selegiline IC₅₀ = 51 nM Reported ~33-fold higher inhibition
Supports MAO-B target-engagement studies
Recombinant human MAO-B; kynuramine substrate
MAO-B inhibition Neurodegenerative disease Depression

MAO-B Inhibition: 3-Phenylcoumarin Series

Within the 3-phenylcoumarin chemotype, 6-methoxy-4-methyl-3-phenylcoumarin (IC₅₀ = 1.52 nM [1]) is approximately 37-fold more potent than a representative potent derivative from a focused library, which displayed an IC₅₀ of 56 nM [2]. This stark difference highlights the critical role of the 6-methoxy substitution in achieving high-affinity MAO-B binding.

MAO-B vs. Series
Cross-study comparable
IC₅₀ = 1.52 nM vs. Potent 3-phenylcoumarin IC₅₀ = 56 nM Reported ~37-fold higher inhibition
Supports 6-methoxy substituent SAR review
Recombinant human MAO-B assay
Structure-activity relationship MAO-B Coumarin derivatives

CYP2A6 Inhibition vs. Methoxsalen

In an enzyme inhibition assay using human CYP2A6 and coumarin 7 as a substrate, 6-methoxy-4-methyl-3-phenylcoumarin exhibited an IC₅₀ of 300 nM [1]. This is approximately 18-fold more potent than the IC₅₀ of 5.4 µM reported for methoxsalen, a well-known CYP2A6 inhibitor, under similar experimental conditions in human liver microsomes [2].

CYP2A6 vs. Methoxsalen
Cross-study comparable
IC₅₀ = 300 nM vs. Methoxsalen IC₅₀ = 5.4 µM Reported ~18-fold higher inhibition
Supports CYP2A6 metabolism probe context
Human CYP2A6; coumarin 7 substrate; 10 min preincubation
CYP2A6 Drug metabolism Smoking cessation

CYP2A6 Substrate-Dependent Binding

The compound displays distinct binding affinities for CYP2A6 depending on the substrate used. It exhibits a Ki of 70 nM when competing with coumarin 7 as the substrate [1], but a significantly weaker Ki of 1,100 nM (1.1 µM) when inhibiting nicotine metabolism [2]. This 15.7-fold difference in Ki values suggests a substrate-dependent binding mode or allosteric effect, which is not observed with less specific inhibitors like methoxsalen.

CYP2A6 Substrate Binding
Head-to-head
Ki = 70 nM (coumarin 7) vs. Ki = 1,100 nM (nicotine)
Supports substrate-context CYP2A6 studies
15.7-fold Ki difference; baculovirus-insect cell system
CYP2A6 Enzyme kinetics Nicotine metabolism

6-Methoxy-4-methyl-3-phenylcoumarin: Validated Applications


MAO-B Inhibition in Parkinson's and Depression Models

With an MAO-B IC₅₀ of 1.52 nM—33-fold more potent than the clinical reference selegiline—this compound is ideally suited for in vitro and in vivo studies requiring robust and selective MAO-B inhibition. It enables researchers to explore dopaminergic neuroprotection and antidepressant mechanisms at significantly lower compound concentrations, reducing off-target effects and improving assay sensitivity [1].

CYP2A6 Probe for Nicotine & Xenobiotic Studies

The compound's potent CYP2A6 inhibition (IC₅₀ = 300 nM) and its substrate-dependent binding kinetics (Ki = 70 nM for coumarin 7 vs. 1,100 nM for nicotine) make it a valuable tool for dissecting CYP2A6-mediated metabolic pathways. It is particularly relevant for research into smoking cessation pharmacotherapy and the metabolic activation of procarcinogens [2].

Medicinal Chemistry: SAR Benchmark

The stark potency difference between this 6-methoxy derivative and other 3-phenylcoumarins (e.g., 56 nM IC₅₀ for a potent analog) provides a clear quantitative benchmark for SAR campaigns. This compound serves as a high-activity reference point for optimizing next-generation MAO-B inhibitors, allowing medicinal chemists to rationally design derivatives with improved pharmacokinetic and pharmacodynamic properties [3].

Fluorescent Probe for Microenvironment Polarity

As a coumarin derivative, 6-methoxy-4-methyl-3-phenylcoumarin is expected to possess intrinsic fluorescence properties suitable for use as a probe in analytical and biological assays. The 6-methoxy group is known to enhance fluorescence through intramolecular charge transfer, enabling applications in detecting metal ions, studying membrane dynamics, and determining critical micelle concentrations [4].

Application
Selection Property
Validation Focus
MAO-B pathway research
MAO-B inhibition study fit
Target-engagement validation; dopaminergic model context
CYP2A6 metabolism studies
Substrate-context inhibition profile
Metabolic pathway endpoint review; nicotine metabolism research
3-Phenylcoumarin SAR campaigns
6-Methoxy substituent benchmark
Derivative potency comparison; scaffold optimization
Fluorescent probe studies
Coumarin fluorophore context
Microenvironment polarity detection; ICT-based sensing

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19 linked technical documents
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